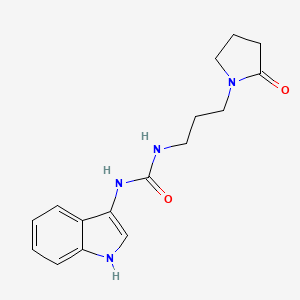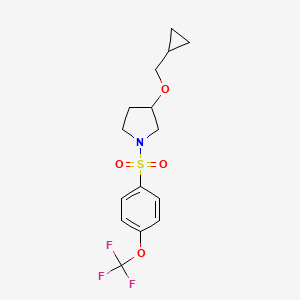![molecular formula C10H15BrSi B2458103 [4-(Bromomethyl)phenyl]trimethylsilane CAS No. 17903-42-3](/img/structure/B2458103.png)
[4-(Bromomethyl)phenyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Bromomethyl)phenyl]trimethylsilane: is an organosilicon compound with the molecular formula C10H15BrSi and a molecular weight of 243.22 g/mol . This compound is characterized by a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromomethyl)phenyl]trimethylsilane typically involves the bromination of p-tolyltrimethylsilane . One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of 1,1’-azobis(cyclohexanecarbonitrile) (ABCN) as a radical initiator. The reaction is carried out in alpha,alpha,alpha-trifluorotoluene at 120°C for 5.5 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified using silica-gel column chromatography with hexane as the eluent .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in [4-(Bromomethyl)phenyl]trimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as , to form carbon-carbon bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and . Reactions are typically carried out in polar aprotic solvents like (DMF) or (DMSO).
Coupling Reactions: Catalysts such as or complexes are used in the presence of bases like or .
Reduction Reactions: Reducing agents like or are used in solvents like or (THF).
Major Products Formed:
Nucleophilic Substitution: Products include , , and .
Coupling Reactions: Products are typically .
Reduction Reactions: The major product is .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(Bromomethyl)phenyl]trimethylsilane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Functional Group Transformations: It serves as a precursor for introducing various functional groups into aromatic systems.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Bioconjugation: It is employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: this compound is used in the production of advanced materials, including polymers and coatings.
Electronics: It is utilized in the fabrication of electronic components due to its ability to form stable silicon-carbon bonds.
Mechanism of Action
The mechanism of action of [4-(Bromomethyl)phenyl]trimethylsilane primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trimethylsilane group provides stability and enhances the compound’s reactivity in various organic transformations .
Comparison with Similar Compounds
- [4-(Chloromethyl)phenyl]trimethylsilane
- [4-(Iodomethyl)phenyl]trimethylsilane
- [4-(Methyl)phenyl]trimethylsilane
Comparison:
- Reactivity: [4-(Bromomethyl)phenyl]trimethylsilane is more reactive than [4-(Chloromethyl)phenyl]trimethylsilane but less reactive than [4-(Iodomethyl)phenyl]trimethylsilane in nucleophilic substitution reactions.
- Stability: The compound is more stable than [4-(Iodomethyl)phenyl]trimethylsilane due to the relatively lower reactivity of the bromine atom compared to iodine.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring a balance between reactivity and stability.
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLLIQMFOAKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2458023.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)
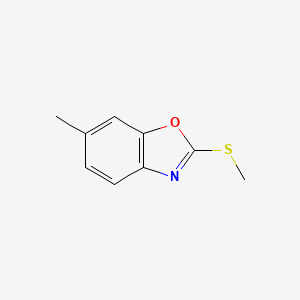
![2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2458029.png)
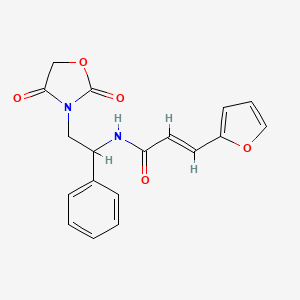
![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)
![ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B2458036.png)
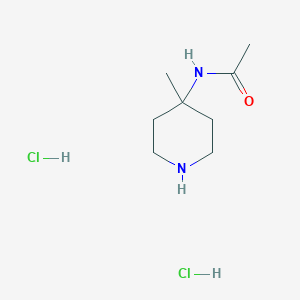
![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)
